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Compound of Interest

Compound Name: N-Formylindoline

Cat. No.: B030428

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Formylindoline, a significant heterocyclic compound relevant in medicinal chemistry and drug
development. This document details the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Spectroscopic Data Summary

While a complete, publicly accessible dataset for N-Formylindoline is not readily available, the
following tables summarize the expected spectroscopic characteristics based on data from
closely related indole and indoline derivatives. These tables provide a reference for the
anticipated spectral features of N-Formylindoline.

Table 1: *H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
N-CHO (formyl
~8.5 S 1H
proton)
~7.2-7.4 m 4H Aromatic protons
~4.1 t 2H CH:z (adjacent to N)
CH:z (adjacent to
~3.1 t 2H
aromatic ring)
Table 2: 13C NMR (Carbon NMR) Data
Chemical Shift (8) ppm Assighment

~160 C=0 (formyl carbon)

~145 Aromatic C (quaternary, adjacent to N)
~128 Aromatic CH

~125 Aromatic CH

~124 Aromatic C (quaternary)

~115 Aromatic CH

~50 CH:z (adjacent to N)

~28 CHz (adjacent to aromatic ring)

Table 3: IR (Infrared) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~1670 Strong C=0 stretch (amide)
~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch
~1600, 1480 Medium Aromatic C=C stretch
~1350 Strong C-N stretch

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation

147 [M]* (Molecular ion)
118 [M-CHOJ*

91 [C7H7]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Dissolve approximately 5-10 mg of N-Formylindoline in 0.6-0.7 mL of a deuterated solvent

(e.g., CDCI3, DMSO-ds).

o Ensure complete dissolution by gentle vortexing or sonication.

« Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR

tube to remove any particulate matter.

IH NMR Acquisition:
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e Spectrometer: 400 or 500 MHz

e Pulse Program: Standard single-pulse sequence.
e Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

e Number of Scans: 8-16.

e Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline
correction. Calibrate the chemical shift to the residual solvent peak or an internal standard
(e.g., TMS at 0.00 ppm).

13C NMR Acquisition:

e Spectrometer: 100 or 125 MHz

e Pulse Program: Proton-decoupled single-pulse sequence with NOE.

e Spectral Width: ~240 ppm.

e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

e Number of Scans: 1024 or more, depending on sample concentration.

e Processing: Similar to *H NMR, with calibration to the solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

» Dissolve a small amount of N-Formylindoline in a volatile organic solvent (e.g.,
dichloromethane or acetone).

e Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
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» Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

e Mode: Transmittance.

e Scan Range: 4000-400 cm~1.

e Resolution: 4 cm~1,

e Procedure: Record a background spectrum of the clean salt plate. Then, record the sample
spectrum. The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

e Prepare a dilute solution of N-Formylindoline (approximately 1 pg/mL) in a suitable solvent
such as methanol or acetonitrile.

e The solution should be free of any particulate matter.
Data Acquisition (Electron lonization - EI):

e Mass Spectrometer: A mass spectrometer equipped with an electron ionization source (e.g.,
a GC-MS system).

 lonization Energy: 70 eV.
e Mass Range: m/z 50-500.
« Introduction Method: Direct insertion probe or via gas chromatography.

o Data Analysis: The resulting mass spectrum will show the molecular ion and various
fragment ions. The fragmentation pattern is used to deduce the structure of the molecule.
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Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing
spectroscopic data.

General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

» To cite this document: BenchChem. [Spectroscopic Analysis of N-Formylindoline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030428#spectroscopic-data-of-n-formylindoline-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b030428?utm_src=pdf-body-img
https://www.benchchem.com/product/b030428#spectroscopic-data-of-n-formylindoline-nmr-ir-mass-spec
https://www.benchchem.com/product/b030428#spectroscopic-data-of-n-formylindoline-nmr-ir-mass-spec
https://www.benchchem.com/product/b030428#spectroscopic-data-of-n-formylindoline-nmr-ir-mass-spec
https://www.benchchem.com/product/b030428#spectroscopic-data-of-n-formylindoline-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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